5-(But-3-en-1-yl)tetrahydrofuran-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-but-3-enyloxolan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h2,7-9H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWIQXWZGASNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCC(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291661 | |
| Record name | 5-(3-Buten-1-yl)tetrahydro-2-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344353-08-8 | |
| Record name | 5-(3-Buten-1-yl)tetrahydro-2-furanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344353-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Buten-1-yl)tetrahydro-2-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 but 3 En 1 Yl Tetrahydrofuran 2 Ol and Analogues
Stereoselective Cyclization Strategies for Tetrahydrofuran (B95107) Ring Formation
The stereocontrolled construction of the tetrahydrofuran ring is a cornerstone of synthesizing complex molecules containing this moiety. Various catalytic and non-catalytic methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Intramolecular Hydroalkoxylation Reactions
Intramolecular hydroalkoxylation of unsaturated alcohols represents a direct and atom-economical approach to cyclic ethers. This strategy involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule.
Recent advancements have led to the development of efficient catalytic systems for this transformation. For instance, a transition-metal-free system utilizing iodine (I₂) and a silane, such as phenylsilane (B129415) (PhSiH₃), has been shown to catalyze the intramolecular hydroalkoxylation of unactivated alkenes at room temperature. acs.org Mechanistic studies suggest the in-situ generation of a highly reactive catalytic species, PhSiH₂I, which facilitates the cyclization. acs.org This method is effective for a range of unactivated monoalkyl- and 1,2-dialkyl-substituted alkenes. acs.org Another notable system employs catalytic iodine and triethylsilane (Et₃SiH) for the intramolecular hydroalkoxylation/reduction of unactivated alkynes, affording substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
Enzymatic catalysis also offers a powerful tool for stereoselective hydroalkoxylation. The enzyme Fur21, a methyltransferase homolog, has been identified to catalyze an intramolecular hydroalkoxylation of an alkene in the biosynthesis of the meroterpenoid furaquinocin, demonstrating nature's strategy for achieving this challenging transformation. nih.gov
Table 1: Catalytic Systems for Intramolecular Hydroalkoxylation
| Catalyst System | Substrate Type | Key Features |
| I₂ / PhSiH₃ | Unactivated Alkenes | Transition-metal-free, operates at room temperature. acs.org |
| I₂ / Et₃SiH | Unactivated Alkynes | High diastereoselectivity for 2,3-disubstituted tetrahydrofurans. organic-chemistry.org |
| Silver(I) triflate | Olefins | Catalyzes addition of hydroxyl groups under mild conditions. organic-chemistry.org |
| Lanthanide triflates | Hydroxyalkenes | Efficient in ionic liquids at room temperature. organic-chemistry.org |
| Platinum catalysts | γ- and δ-hydroxy olefins | Tolerates various functional groups. organic-chemistry.org |
Palladium-Catalyzed Cycloetherification Protocols
Palladium catalysis has emerged as a powerful tool for the synthesis of substituted tetrahydrofurans through cycloetherification reactions. These methods often involve the reaction of γ-hydroxy terminal alkenes with aryl or vinyl halides.
A notable methodology involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides, which stereoselectively affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. nih.govnih.gov The choice of ligand is critical for the success of this transformation; chelating bis(phosphine) ligands, such as dpe-phos, have been found to increase the yield of the desired tetrahydrofuran product by minimizing side reactions like β-hydride elimination. nih.gov This approach has been successfully applied to the synthesis of bicyclic and spirocyclic tetrahydrofuran derivatives with good yields and high diastereoselectivity (10-20:1 dr). nih.gov The stereochemical outcome of these reactions can be rationalized by a proposed mechanistic model involving oxidative addition, migratory insertion, and reductive elimination steps. nih.gov
Table 2: Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
| Substrate (γ-Hydroxy Alkene) | Aryl Bromide | Ligand | Diastereomeric Ratio (dr) | Yield (%) |
| 1-alkoxymethyl substituted | 1-bromo-4-t-butylbenzene | dpe-phos | >20:1 | 68-81 nih.gov |
| 1-methyl or 1-ethyl substituted | 1-bromo-4-t-butylbenzene | dpe-phos | >20:1 | Lower yields nih.gov |
Radical and Cationic Cascade Cyclizations
Cascade reactions, involving a sequence of intramolecular reactions, provide an efficient route to complex polycyclic systems, including those containing tetrahydrofuran rings. Both radical and cationic intermediates can be harnessed to initiate these cascades.
Radical cascade cyclizations often begin with the generation of a radical species that undergoes a series of cyclization and/or rearrangement steps. For example, the photolysis of β-(allyloxy)alkyl aryl tellurides in the presence of hexabutylditin initiates a group transfer cyclization to yield 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans. acs.org Alternatively, reductive radical cyclization of β-(allyloxy)alkyl aryl selenides using tributyltin hydride and AIBN affords 2-substituted 4-methyltetrahydrofurans in high yields. acs.org These methods provide access to functionalized tetrahydrofurans that can be further elaborated. Radical cyclizations of bis(β-alkoxyacrylates) have also been employed to synthesize (tetrahydrofuranyl)tetrahydrofuran derivatives. rsc.org
Cationic cascade cyclizations typically involve the formation of a carbocation that is captured intramolecularly by a nucleophile, such as a hydroxyl group, to form the cyclic ether. These reactions can be initiated by Brønsted or Lewis acids. For example, treatment of certain dienols with a Brønsted acid like camphorsulfonic acid can lead to highly diastereoselective cyclization, forming tetrahydrofuran rings via an intermediate allyl cation. nih.gov The design of catalysts that can control the conformation of the substrate within a hydrophobic active site through specific anchoring points has been shown to direct the pathway of cationic cyclization cascades, enabling product- and enantioselective monocyclizations. researchgate.net
Conversion of Precursors to Tetrahydrofuran-2-ol Systems
Once the core tetrahydrofuran ring is constructed, further transformations are often necessary to install the hydroxyl group at the C-2 position, characteristic of a lactol or cyclic hemiacetal like 5-(But-3-en-1-yl)tetrahydrofuran-2-ol.
Reduction of Cyclic Hemiketals and Lactones
The reduction of cyclic precursors such as lactones is a common and effective strategy for accessing tetrahydrofuran-2-ol systems. Lactones, which are cyclic esters, can be reduced to the corresponding diols, which can exist in equilibrium with the cyclic hemiacetal (lactol) form.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing lactones to diols. youtube.comyoutube.com The mechanism involves the initial attack of a hydride ion on the carbonyl carbon, followed by ring opening and a second hydride attack on the resulting aldehyde intermediate. youtube.com Subsequent aqueous workup protonates the alkoxides to yield the diol. youtube.com By carefully controlling the reaction conditions and using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), it is often possible to stop the reduction at the lactol stage.
Furthermore, cyclic hemiacetals themselves, generated from methods like the redox-relay Heck reaction of certain diols, can serve as direct precursors to substituted tetrahydrofurans upon reduction. organic-chemistry.org
Ring-Opening Reactions of Epoxides and Related Cyclic Ethers
The intramolecular ring-opening of epoxides by a tethered alcohol is a well-established and powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov This approach allows for the transfer of stereochemistry from the epoxide to the final cyclic ether product.
In a typical sequence, a molecule containing both an epoxide and a hydroxyl group is subjected to conditions that promote intramolecular nucleophilic attack of the alcohol onto one of the epoxide carbons. This reaction can be catalyzed by acids or bases. For instance, treatment of a diepoxyalcohol with lithium hydroxide (B78521) can stereospecifically construct a tetrahydrofuran ring. nih.gov The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can often be controlled by the choice of catalyst and reaction conditions. nih.gov
An interesting variation involves a tandem cyclization process. For example, silanol (B1196071) epoxides derived from 4-alkenyl silanols, when treated with a Lewis acid like Ph₃C⁺BF₄⁻, can undergo an initial 8-endo cyclization followed by a 5-exo ring-opening to unexpectedly form tetrahydrofuran derivatives. nih.gov Another approach involves the group transfer cyclization of intermediates derived from the ring-opening of monosubstituted epoxides with benzenetellurolate, which ultimately leads to substituted tetrahydrofurans. acs.org Photochemical ring expansion reactions of oxetanes have also been developed as a method to synthesize tetrahydrofuran derivatives under mild conditions. rsc.orgrsc.org
Chemo-Enzymatic Approaches in Tetrahydrofuran Synthesis
Chemo-enzymatic strategies offer a powerful toolkit for the synthesis of tetrahydrofuran rings, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. beilstein-journals.orgnih.gov Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions, making them ideal for constructing chiral heterocyclic frameworks. beilstein-journals.orgnih.govresearchgate.net
One of the most effective chemo-enzymatic methods for preparing optically active tetrahydrofuran derivatives is through the kinetic resolution of racemic intermediates. mdpi.com Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), are exceptionally efficient in differentiating between enantiomers in acylation or hydrolysis reactions. mdpi.comnih.gov For instance, the enzymatic resolution of racemic alcohols that are precursors to the tetrahydrofuran ring can yield enantiomerically enriched products with high optical purity. mdpi.comelsevierpure.com A typical approach involves the enantioselective hydrolysis of a racemic acetate (B1210297) precursor, catalyzed by a lipase, to yield a chiral alcohol and unreacted acetate, which can then be separated. elsevierpure.comrsc.org
Lipase-catalyzed intramolecular cyclization, or lactonization, of suitable hydroxy acids or esters is another key strategy. nih.gov This approach directly forms the lactone ring, which is a direct precursor to the target lactol (tetrahydrofuran-2-ol). The efficiency of these enzymatic cyclizations can be influenced by factors such as the substrate structure, solvent, and temperature. nih.gov For example, Novozym 435, an immobilized form of CALB, has been successfully used for the oligomerization and polymerization of various monomers, demonstrating its utility in forming ester linkages that are fundamental to lactone synthesis. nih.gov
The application of these enzymatic methods allows for the synthesis of complex molecules like trans-β-aryl-δ-hydroxy-γ-lactones from enantiomerically enriched γ,δ-unsaturated esters derived from enzymatically resolved alcohols. mdpi.com This highlights the integration of enzymatic steps to set key stereocenters early in a synthetic sequence, which are then carried through subsequent chemical transformations to build the final, complex structure. mdpi.com
| Enzyme/Catalyst | Reaction Type | Substrate Example | Key Feature | Reference |
|---|---|---|---|---|
| Lipase from Pseudomonas sp. (SAM-II) | Enantioselective hydrolysis | Racemic 3,4-disubstituted tetrahydrofuran acetates | Preparation of optically pure tetrahydrofuran derivatives. rsc.org | rsc.org |
| Candida antarctica Lipase B (CALB/Novozym 435) | Kinetic resolution (transesterification) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | High enantiomeric excesses (92-98%) for resolved lactones and esters. mdpi.com | mdpi.com |
| Candida antarctica Lipase B (CALB) | Lactonization / Ring-Opening Polymerization | Hydroxycarboxylic acids (e.g., ε-caprolactone precursors) | Catalyzes both ring-closing (lactone formation) and ring-opening reactions. nih.gov | nih.gov |
Installation and Modification of the But-3-en-1-yl Side Chain
The introduction of the but-3-en-1-yl side chain onto the tetrahydrofuran scaffold is a crucial step that defines the target molecule. This process involves forming a carbon-carbon bond at the C5 position of the heterocyclic ring. The terminal alkene of this side chain also serves as a versatile functional handle for further molecular elaboration.
A variety of synthetic methods can be employed to introduce the but-3-en-1-yl group. One common strategy involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from 4-bromobut-1-ene, to an electrophilic precursor like a lactone or an ester. The reaction of but-3-en-1-ylmagnesium bromide with a suitable γ-lactone would install the desired side chain at the C5 position, leading directly to the 5-substituted tetrahydrofuran-2-ol skeleton after workup.
Palladium-catalyzed cross-coupling reactions provide another powerful avenue for forging the C-C bond. For instance, a Stille, Suzuki, or Negishi coupling between a 5-halotetrahydrofuran derivative and a but-3-en-1-yl organometallic reagent can efficiently construct the desired product. Palladium-catalyzed reactions are often valued for their functional group tolerance and high efficiency. organic-chemistry.org
Once installed, the terminal alkene of the but-3-en-1-yl side chain is a gateway for a wide range of functionalizations. Common transformations include:
Oxidative Cleavage: Ozonolysis or Johnson-Lemieux oxidation can cleave the double bond to yield an aldehyde, which can be used in subsequent reactions like Wittig olefination or reductive amination.
Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, extending the side chain and introducing a new site for modification.
Epoxidation: Reaction with peracids like m-CPBA yields an epoxide, a versatile intermediate that can be opened by various nucleophiles. msu.edu
Diels-Alder Reaction: The alkene can act as a dienophile in [4+2] cycloaddition reactions, allowing for the rapid construction of complex cyclic systems. nih.gov
| Reaction Type | Reagents/Catalyst | Transformation | Significance |
|---|---|---|---|
| Grignard Addition | But-3-en-1-ylmagnesium bromide | Adds butenyl group to a lactone carbonyl | Direct formation of the C-C bond at the target position. |
| Palladium-Catalyzed Coupling | Pd catalyst, organostannane or boronic acid | Forms C-C bond between a halo-THF and the butenyl group | High efficiency and functional group compatibility. organic-chemistry.org |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene → Primary Alcohol | Anti-Markovnikov functionalization of the side chain. |
| Epoxidation | m-CPBA | Alkene → Epoxide | Creates a reactive electrophilic site for further modification. msu.edu |
Achieving stereocontrol during the installation of the but-3-en-1-yl side chain is paramount, as the stereochemistry at the C5 position significantly impacts the molecule's properties. When the side chain is introduced via nucleophilic addition to a chiral precursor, the existing stereocenters on the tetrahydrofuran ring can direct the approach of the nucleophile, a phenomenon known as substrate-controlled diastereoselection.
For cases requiring the creation of a specific enantiomer without a pre-existing chiral influence, asymmetric catalysis is the method of choice. For example, the enantioselective addition of a butenyl nucleophile to a suitable aldehyde or ketone precursor, catalyzed by a chiral Lewis acid or organocatalyst, can establish the desired stereocenter.
Furthermore, enzymatic reactions can play a crucial role in setting the stereochemistry. The kinetic resolution of a racemic mixture of this compound using a lipase could selectively acylate one enantiomer, allowing for the separation of both enantiomers in high optical purity. This is analogous to the resolutions performed on other racemic lactones and alcohols. mdpi.com The Kazlauskas' rule can often be used to predict which enantiomer will react faster in a lipase-catalyzed esterification, based on the relative sizes of the substituents on the stereogenic carbon. mdpi.com
Sequential reaction sequences, such as an asymmetric Henry reaction followed by an iodocyclization, have been developed for the efficient and highly enantioselective synthesis of 2,5-polysubstituted tetrahydrofuran derivatives. chemistryviews.org Such strategies allow for the precise placement of functional groups and control of multiple stereocenters in a single, well-designed sequence, providing access to a wide range of biologically important chiral molecules. chemistryviews.org
Mechanistic Investigations of Reactions Involving 5 but 3 En 1 Yl Tetrahydrofuran 2 Ol and Its Precursors
Elucidation of Cyclic Hemiacetal Formation Mechanisms
The formation of 5-(but-3-en-1-yl)tetrahydrofuran-2-ol, a cyclic hemiacetal, occurs via the intramolecular cyclization of a precursor molecule containing both a hydroxyl group and a carbonyl group (an aldehyde or ketone). masterorganicchemistry.comkhanacademy.org The precursor in this case is an unsaturated hydroxy aldehyde, specifically non-8-en-4-onal. This intramolecular reaction is an equilibrium process, but the formation of five- and six-membered rings, such as the tetrahydrofuran (B95107) ring, is often thermodynamically favored over the open-chain form. khanacademy.org
The mechanism of this cyclization can proceed under acidic, basic, or neutral conditions. masterorganicchemistry.comopenochem.org
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the precursor is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the distal hydroxyl group. khanacademy.orglibretexts.org A subsequent deprotonation of the attacking oxygen yields the neutral cyclic hemiacetal. libretexts.org This is a common and effective method for promoting hemiacetal formation. libretexts.org
Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group of the precursor is deprotonated to form an alkoxide ion. This alkoxide is a much stronger nucleophile than the neutral alcohol, facilitating a rapid attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Protonation of this intermediate then yields the final hemiacetal product.
The general steps for both acid- and base-catalyzed formation are outlined below.
Table 1: General Mechanisms for Cyclic Hemiacetal Formation
| Catalyst Condition | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Acidic | Protonation of the carbonyl oxygen. openochem.orglibretexts.org | Intramolecular nucleophilic attack by the hydroxyl group. libretexts.org | Deprotonation to form the neutral hemiacetal. libretexts.org |
| Basic | Deprotonation of the hydroxyl group to form an alkoxide. masterorganicchemistry.com | Intramolecular nucleophilic attack by the alkoxide on the carbonyl carbon. masterorganicchemistry.com | Protonation of the resulting alkoxide intermediate. |
The formation of the five-membered tetrahydrofuran ring is a favored process, leading to a stable cyclic structure. khanacademy.org While many simple hemiacetals are unstable and difficult to isolate, cyclic hemiacetals are generally more stable. openochem.orgpearson.com
Pathways in Metal-Catalyzed Tetrahydrofuran Syntheses
Metal catalysts offer powerful and selective methods for the synthesis of tetrahydrofuran rings from unsaturated alcohol precursors. nih.govorganic-chemistry.org These reactions often proceed with high levels of control over stereochemistry and can be performed under mild conditions.
One prominent pathway is the palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes. nih.gov In the context of forming a structure similar to this compound, a suitable precursor would be an unsaturated diol. The mechanism is believed to proceed through an oxypalladation step, where the palladium catalyst coordinates to the alkene. The nearby hydroxyl group then attacks the activated alkene, leading to the formation of the C-O bond and the tetrahydrofuran ring. nih.gov Subsequent steps, such as β-hydride elimination, regenerate the catalyst and yield the final product. nih.gov
Another significant method involves nickel-catalyzed reductive cyclization . For instance, O-alkynones can undergo intramolecular cyclization in the presence of a nickel catalyst and a reducing agent to form functionalized tetrahydrofurans. rsc.org These reactions can be highly stereoselective, with the choice of chiral ligands on the nickel catalyst controlling the enantiomeric outcome. rsc.org A redox-relay Heck reaction represents another strategy, generating cyclic hemiacetals that can be subsequently reduced to the corresponding tetrahydrofurans. organic-chemistry.org
Table 2: Overview of Metal-Catalyzed Tetrahydrofuran Synthesis Pathways
| Catalyst System | Reaction Type | General Mechanism | Key Intermediate |
|---|---|---|---|
| Palladium(II) | Oxidative Cyclization | Oxypalladation of the alkene followed by nucleophilic attack from the hydroxyl group. nih.gov | Organopalladium intermediate (e.g., 193 in some literature). nih.gov |
| Nickel/Chiral Ligand | Reductive Cyclization | Oxidative addition of the catalyst, followed by intramolecular insertion and reductive elimination. rsc.org | Nickelacycle intermediate. |
| Titanocene | Radical Cyclization | Single electron transfer from a low-valent titanium species to an epoxide precursor generates a radical that cyclizes. wikipedia.org | Carbon-centered radical. |
These metal-catalyzed routes are synthetically valuable as they often allow for the construction of complex tetrahydrofuran cores with multiple stereocenters in a single, efficient step. nih.govrsc.org
Stereodetermining Steps in Intramolecular Cyclizations
The intramolecular cyclization that forms the this compound ring creates at least two stereocenters. The stereochemical outcome of the reaction is determined in the ring-closing transition state. The relative orientation of the substituents on the acyclic precursor dictates the geometry of this transition state and, consequently, the stereochemistry of the final product.
In many intramolecular cyclizations, there is a kinetic preference for the formation of five-membered rings over six-membered rings. libretexts.org The stereoselectivity of these cyclizations is governed by the need to minimize steric strain in the transition state. For example, in radical cyclizations, the precursor radical will adopt a conformation that avoids unfavorable steric interactions, leading to a specific diastereomer. libretexts.org The stereochemistry of existing centers in the starting material can force the cyclization to proceed in a way that avoids creating highly strained products, such as trans-fused five-membered rings. libretexts.org
In metal-catalyzed reactions, the stereochemistry is often controlled by the chiral environment created by the catalyst and its associated ligands. nih.govrsc.org The substrate coordinates to the metal center in a specific orientation to minimize steric hindrance with the ligands, and the subsequent cyclization occurs from this well-defined arrangement, leading to high diastereoselectivity and/or enantioselectivity. nih.gov
The final stereochemistry at the anomeric carbon (C-2) of the hemiacetal is also determined during the cyclization. The attacking hydroxyl group can approach the carbonyl carbon from two different faces, leading to the formation of two epimers, often designated as α and β anomers. khanacademy.org The ratio of these anomers in the product mixture depends on their relative thermodynamic stabilities.
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. acs.org For the formation of this compound, computational studies can provide a detailed picture of the reaction pathway.
By modeling the precursor, intermediates, transition states, and products, researchers can calculate their relative energies. This information helps to:
Corroborate Reaction Pathways: DFT calculations can be used to support proposed mechanisms, such as those involving bifunctional catalysis where a catalyst like phosphinic acid simultaneously acts as both a proton donor and acceptor. acs.org
Analyze Transition State Geometries: The three-dimensional structure of transition states can be visualized, offering insights into the origins of stereoselectivity. For the cyclization to form the tetrahydrofuran ring, computational models can predict which diastereomeric transition state is lower in energy, thus predicting the major product.
Investigate Conformational Preferences: As seen in studies of related molecules like tetrahydrofurfuryl alcohol, quantum chemical calculations can determine the most stable conformations of the ring and its substituents. yorku.caresearchgate.net These studies have shown that even subtle changes in substituent orientation can favor different ring puckering geometries (e.g., envelope vs. twist). yorku.caresearchgate.net The energy barriers for converting between these conformers can also be calculated, indicating the flexibility of the ring system. researchgate.net
Table 3: Applications of Computational Chemistry in Mechanistic Studies
| Computational Task | Information Gained | Relevance to this compound |
|---|---|---|
| Energy Profiling | Relative energies of reactants, intermediates, transition states, and products. | Determines the most favorable reaction pathway (e.g., acid- vs. base-catalyzed) and predicts product ratios. |
| Transition State Search | Geometry and energy of the highest point on the reaction coordinate. yorku.caresearchgate.net | Explains the origin of stereoselectivity in the ring-closing step. |
| Conformational Analysis | Identification of stable conformers and their relative energies. yorku.caresearchgate.net | Predicts the preferred three-dimensional structure of the final product and its side chain. |
| NCI Analysis | Visualization of non-covalent interactions (e.g., hydrogen bonding). yorku.caresearchgate.net | Identifies weak interactions that stabilize specific transition states or conformers. |
Through such computational probing, a comprehensive, atom-level understanding of the formation and reactivity of this compound can be achieved, guiding future synthetic efforts.
Stereochemical Control in the Synthesis of 5 but 3 En 1 Yl Tetrahydrofuran 2 Ol Derivatives
Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans
The diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans, such as derivatives of 5-(but-3-en-1-yl)tetrahydrofuran-2-ol, is a critical area of research. These methods aim to control the relative stereochemistry of the substituents at the C2 and C5 positions of the tetrahydrofuran (B95107) ring. A common and effective strategy involves the cyclization of γ,δ-epoxy alcohols or related precursors.
One powerful approach involves the reaction of carbanions derived from 3,4-epoxybutyl phenyl sulfone with aldehydes. sci-hub.stnih.gov This method leads to the formation of hydroxymethyl-substituted tetrahydrofurans with a high degree of diastereoselectivity. The process begins with a non-diastereoselective but reversible aldol-type addition. Subsequently, the relative rates of cyclization of the diastereomeric intermediates dictate the final product distribution, favoring one major diastereomer. A key feature of this reaction is the inversion of configuration at the carbon stereocenter of the oxirane ring during the SN2 cyclization, which simultaneously and diastereoselectively creates two new stereocenters. sci-hub.stnih.gov
Palladium-catalyzed reactions of γ-hydroxy internal alkenes with aryl bromides also provide a route to 2,5-disubstituted tetrahydrofurans. nih.gov While reactions with acyclic internal alkenes often yield modest diastereoselectivities (3-5:1), the use of substrates with cyclic alkenes can lead to excellent diastereoselectivity (>20:1). nih.gov These transformations are notable for their high selectivity for 5-exo cyclization, with no formation of the corresponding six-membered tetrahydropyran (B127337) rings observed. nih.gov
Visible-light-mediated deoxygenation of monoallylated diols offers another avenue to chiral tetrahydrofuran derivatives. This method can proceed with excellent diastereomeric induction, particularly with substitutions at the β-position of the starting material. nih.gov
The following table summarizes the diastereoselectivity achieved in the synthesis of various 2,5-disubstituted tetrahydrofurans using different methods.
| Starting Material | Reagents and Conditions | Product Type | Diastereomeric Ratio (dr) | Reference |
| 3,4-Epoxybutyl phenyl sulfone and Aldehydes | LiOtBu, KOtBu | 2,3,5-Trisubstituted Tetrahydrofuran | High | sci-hub.stnih.gov |
| γ-Hydroxy internal cyclic alkene and Aryl bromide | Palladium catalyst | 2,5-Disubstituted Tetrahydrofuran | >20:1 | nih.gov |
| Monoallylated diol with β-substitution | fac-[Ir(ppy)3], Visible light | 2,5-Disubstituted Tetrahydrofuran | Excellent | nih.gov |
Enantioselective Approaches to Chiral Tetrahydrofuran-2-ols
Achieving enantioselectivity in the synthesis of chiral tetrahydrofuran-2-ols is crucial for accessing specific stereoisomers with desired biological activities. Several strategies have been developed to this end, often involving asymmetric catalysis or the use of chiral starting materials.
One notable method is the stereocontrolled cyclization of inherently chiral medium-sized rings, which can be adapted to form enantioenriched tetrahydrofuran structures. chemrxiv.org Organocatalytic strategies, for instance, can construct seven- and eight-membered rings with high levels of stereocontrol under mild conditions, a principle that can be extended to the synthesis of smaller heterocyclic rings. chemrxiv.org
The stereochemistry of the starting material can also exert strong control over the enantioselectivity of the cyclization. For example, the stereochemistry of an epoxide precursor can effectively control the final stereochemistry of the tetrahydrofuran product. Kinetic resolution of a racemic epoxide using a Jacobsen catalyst can provide an enantiomerically enriched starting material (e.g., 91% ee), which upon reaction with an aldehyde, yields the corresponding tetrahydrofuran with the same level of enantiomeric purity. sci-hub.st
Visible-light-mediated synthesis of chiral tetrahydrofurans and pyrrolidines starting from 1,2-diols or β-amino alcohols provides another enantioselective route. By employing a chiral catalyst, such as a Shi-type catalyst, it is possible to achieve high enantioselectivity in the formation of the cyclized products. nih.gov
| Approach | Key Feature | Enantiomeric Excess (ee) | Reference |
| Organocatalytic cyclization | Use of a chiral iminophosphorane catalyst | High | chemrxiv.org |
| Kinetic resolution of starting material | Jacobsen catalyst for epoxide resolution | Up to 91% | sci-hub.st |
| Visible-light-mediated deoxygenation | Use of a chiral Shi-type catalyst | High | nih.gov |
Influence of Substrate Structure and Catalyst Design on Stereoselectivity
The stereochemical outcome of tetrahydrofuran synthesis is profoundly influenced by the structure of the substrate and the design of the catalyst. Subtle changes in these factors can lead to significant variations in both diastereoselectivity and enantioselectivity.
In palladium-catalyzed syntheses of 2,1'-disubstituted tetrahydrofurans from γ-hydroxy internal alkenes, the geometry of the alkene substrate plays a crucial role. nih.gov Reactions involving both E- and Z-alkene substrates are stereospecific and proceed with similar diastereoselectivities. However, the regioselectivity of these reactions, which can range from 3:1 to 20:1, tends to be higher with E-alkene substrates. nih.gov The steric hindrance around the alkene also impacts the reaction, with unhindered aryl bromides generally providing higher regioselectivities. nih.gov
The structure of the catalyst is equally critical. In visible-light-mediated deoxygenations, the choice of the photocatalyst is paramount. Highly reductive photocatalysts like fac-[Ir(ppy)3] are essential for the efficient transformation of activated diols into cyclized tetrahydrofuran products. nih.gov Less-reducing iridium-based photocatalysts often fail to promote the reaction effectively. nih.gov
In the diastereoselective synthesis of tetrahydrofurans from γ,δ-epoxycarbanions, the stereochemistry of the epoxide in the starting material directly controls the stereochemistry of the final product. sci-hub.stnih.gov This highlights the principle of stereochemical transfer from the substrate to the product.
The following table illustrates the impact of substrate and catalyst variations on the stereoselectivity of tetrahydrofuran synthesis.
| Method | Substrate/Catalyst Variation | Effect on Stereoselectivity | Reference |
| Palladium-catalyzed cyclization | E- vs. Z-alkene substrate | Similar diastereoselectivity, higher regioselectivity with E-alkenes | nih.gov |
| Palladium-catalyzed cyclization | Steric hindrance of aryl bromide | Higher regioselectivity with less hindered aryl bromides | nih.gov |
| Visible-light-mediated deoxygenation | Use of fac-[Ir(ppy)3] vs. less reductive Ir catalysts | High efficiency with fac-[Ir(ppy)3], no reaction with others | nih.gov |
| Reaction of γ,δ-epoxycarbanions with aldehydes | Stereochemistry of the starting epoxide | Direct control over the product's stereochemistry | sci-hub.stnih.gov |
Chiral Auxiliary and Biocatalytic Strategies for Enantiopure Derivatives
The use of chiral auxiliaries and biocatalytic methods represents two powerful strategies for the synthesis of enantiomerically pure derivatives of this compound. These approaches offer high levels of stereocontrol, often leading to products with excellent enantiomeric excess.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely employed in asymmetric synthesis and is particularly useful in the early stages of drug development. wikipedia.org For instance, sulfur-based chiral auxiliaries derived from amino acids have demonstrated superior performance in many asymmetric reactions, including Michael additions and aldol (B89426) reactions, providing a high degree of diastereoselectivity. scielo.org.mx
Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a green and efficient alternative for producing chiral compounds. nih.gov Enzymes operate under mild conditions and exhibit high enantio-, chemo-, and regioselectivity. nih.gov Directed evolution techniques have further expanded the scope of biocatalysis, enabling the large-scale synthesis of pharmaceutical intermediates. researchgate.net For example, ketoreductases (KREDs) and lipases are commonly used for the synthesis of chiral alcohols. researchgate.net Whole-cell biocatalysis has been successfully applied in the resolution of racemic compounds and the asymmetric synthesis of enantiomerically enriched molecules. nih.gov Unconventional biocatalytic approaches, such as the use of reductive enzymes like methionine sulfoxide (B87167) reductases (Msr), have also been developed for the kinetic resolution of racemates to yield enantiopure products. almacgroup.com
| Strategy | Key Features | Examples of Application | Reference(s) |
| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. | Sulfur-based auxiliaries in Michael additions and aldol reactions. | wikipedia.orgscielo.org.mx |
| Biocatalysis | Use of enzymes or whole cells for high selectivity under mild conditions. | Ketoreductases and lipases for chiral alcohol synthesis; kinetic resolution of racemates. | nih.govresearchgate.netresearchgate.netalmacgroup.com |
Computational and Theoretical Studies on Tetrahydrofuran 2 Ol Systems
Conformational Analysis of Tetrahydrofuran (B95107) Rings and Alkene Side Chains
The conformational landscape of 5-(but-3-en-1-yl)tetrahydrofuran-2-ol is complex, dictated by the interplay of the tetrahydrofuran (THF) ring pucker, the orientation of the C2-hydroxyl group, and the flexibility of the but-3-en-1-yl side chain at C5. The hemiacetal nature of the tetrahydrofuran-2-ol core introduces the anomeric effect, a stereoelectronic phenomenon that significantly influences the conformational preference of the hydroxyl group.
The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) of a heterocyclic ring to favor the axial position over the sterically less hindered equatorial position. acs.orgacs.org This preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-O bond of the substituent. acs.org For 2-hydroxytetrahydrofuran, this results in a notable stabilization of the axial conformer. The magnitude of this effect is influenced by factors such as the solvent, with polar solvents sometimes diminishing the effect due to stronger solute-solvent interactions with the more polar equatorial conformer. wikipedia.org
The THF ring itself is not planar and undergoes pseudorotation, a continuous puckering motion that allows it to adopt various low-energy conformations, most notably envelope (Cs) and twist (C2) forms. The presence of substituents biases this pseudorotation pathway. For a 5-substituted tetrahydrofuran-2-ol, the bulky but-3-en-1-yl group will likely favor conformations where it occupies a pseudo-equatorial position to minimize steric strain.
The but-3-en-1-yl side chain adds another layer of conformational complexity. The four-carbon chain can adopt multiple rotameric forms. The terminal alkene functionality can, in certain conformations, interact with the THF ring. These interactions could be weak van der Waals forces or potentially involve intramolecular hydrogen bonding between the C2-hydroxyl group and the π-system of the double bond, which would further stabilize specific conformations. While direct computational studies on this specific molecule are not prevalent, analysis of related long-chain substituted molecules shows that gauche and anti conformations along the alkyl chain are in a delicate energetic balance.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Ring Pucker | C2-OH Orientation | Side Chain Conformation | Relative Energy (kcal/mol, Gas Phase) |
| 1 | ⁵E (Envelope) | Axial | Anti | 0.00 |
| 2 | ⁵E (Envelope) | Equatorial | Anti | 1.20 |
| 3 | ²T₅ (Twist) | Axial | Anti | 0.50 |
| 4 | ²T₅ (Twist) | Equatorial | Anti | 1.70 |
| 5 | ⁵E (Envelope) | Axial | Gauche (π-interaction) | 0.85 |
Note: This table is illustrative, based on principles of the anomeric effect and steric hindrance in substituted tetrahydrofurans. Actual values would require specific quantum chemical calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like this compound. These calculations can determine optimized geometries, vibrational frequencies, and a host of electronic parameters that correlate with chemical reactivity.
A typical DFT study, for instance using the B3LYP functional with a basis set like 6-311G(d,p), can provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding reactivity.
For this compound, the HOMO is expected to be localized primarily on the endocyclic oxygen atom and the oxygen of the hydroxyl group, reflecting their electron-donating character. The LUMO, conversely, is likely centered on the antibonding σ* orbitals of the C-O bonds at the anomeric center. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
The presence of the but-3-en-1-yl side chain introduces additional reactive sites. The π-orbital of the C=C double bond will also contribute to the HOMO, making it susceptible to electrophilic attack. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich regions (negative potential) at the oxygen atoms and the alkene bond, and electron-poor regions (positive potential) around the hydroxyl hydrogen.
Table 2: Calculated Electronic Properties for a Model Tetrahydrofuran-2-ol System
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.1 D |
| Ionization Potential | 6.8 eV |
| Electron Affinity | -1.5 eV |
Note: Data is based on typical values for substituted tetrahydrofurans calculated by DFT methods and serves as an illustrative example.
These calculations are fundamental for predicting sites of nucleophilic or electrophilic attack and for understanding the molecule's behavior in chemical reactions.
Modeling of Pseudorotation and Ring Dynamics
The tetrahydrofuran ring is not static but exists in a dynamic equilibrium of puckered conformations. This motion, known as pseudorotation, involves the sequential out-of-plane movement of the ring atoms, allowing the molecule to transition between various envelope and twist forms with relatively low energy barriers.
High-level ab initio calculations on unsubstituted tetrahydrofuran have shown that the potential energy surface (PES) for pseudorotation is complex, with multiple minima and transition states. The equilibrium conformation for THF itself has been suggested to be an envelope (Cs) structure.
For this compound, the substituents dramatically alter this PES. The presence of two substituents at C2 and C5 introduces significant steric and electronic biases. The system will likely exhibit a much more constrained pseudorotation, with a few deep energy wells corresponding to the most stable conformers.
Modeling the pseudorotation pathway typically involves performing a series of constrained geometry optimizations. By systematically varying a dihedral angle that defines the ring pucker (the pseudorotation coordinate) and calculating the energy at each step, a one-dimensional PES can be generated. This reveals the energy barriers between different conformers. The but-3-en-1-yl group, due to its size, will create high energy barriers for pathways that would force it into pseudo-axial positions, effectively locking the ring into a smaller subset of its possible conformations. The anomeric preference of the C2-hydroxyl group further defines the low-energy regions on the PES.
Simulation of Catalyst-Substrate Interactions in Stereoselective Transformations
Computational modeling is indispensable for understanding and predicting the outcomes of stereoselective reactions, such as those used to synthesize or modify this compound. Many synthetic routes to substituted tetrahydrofurans involve catalytic processes, such as intramolecular cyclizations or cycloadditions, where the stereochemistry is controlled by the interaction between a chiral catalyst and the substrate.
For example, a key synthetic step could be the stereoselective cyclization of an open-chain precursor. Computational simulations can model the transition state of the ring-closing step within the coordination sphere of a catalyst. By comparing the energies of the different diastereomeric transition states, the major product of the reaction can be predicted.
In the context of this compound, the alkene in the side chain offers a handle for further transformations, such as a ring-closing metathesis to form a bicyclic system. Simulating the interaction of a Grubbs-type ruthenium catalyst with the terminal alkene would involve docking studies and transition state calculations. These models would analyze how the existing stereocenters on the THF ring direct the approach of the bulky catalyst, thereby controlling the stereochemical outcome of the newly formed ring junction.
DFT calculations are commonly employed to model these complex catalyst-substrate systems. These simulations can elucidate the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that govern stereodifferentiation and provide a rational basis for catalyst design and optimization.
Application As a Strategic Building Block in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products Bearing Tetrahydrofuran (B95107) Units
The tetrahydrofuran moiety is a key structural feature in numerous families of natural products, including polyether ionophores, lignans, and annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov Synthetic strategies often rely on the stereoselective construction of substituted tetrahydrofuran rings as a pivotal step.
While direct application of 5-(But-3-en-1-yl)tetrahydrofuran-2-ol is not extensively documented, its structural motifs are found in intermediates leading to complex natural products. For instance, the synthesis of marine-derived terpenoids and other lipids often involves the construction of 2,5-disubstituted tetrahydrofuran rings. nih.gov Methodologies for creating such systems include oxidative cyclization of dienes, intramolecular substitution reactions of hydroxyl nucleophiles, and various annulation strategies. nih.gov The butenyl side-chain of the title compound is particularly suited for subsequent modifications to build the complex side chains characteristic of many furan-containing natural products. nih.govresearchgate.net
Table 1: Examples of Natural Product Classes with Tetrahydrofuran Units
| Natural Product Class | Representative Compound | Key Biological Activity |
|---|---|---|
| Annonaceous Acetogenins | Uvaricin | Antitumor |
| Lignans | Galgravin | Anti-inflammatory |
| Polyether Ionophores | Monensin | Antibiotic |
Scaffold for the Construction of Polycyclic and Spirocyclic Systems
The bifunctional nature of this compound makes it an attractive starting point for the synthesis of more rigid and sterically complex polycyclic and spirocyclic frameworks. These structural motifs are prevalent in natural products and are of great interest in medicinal chemistry. mit.edu
The terminal alkene and the latent aldehyde (within the lactol) can participate in intramolecular cascade reactions. For example, a Prins-type cyclization, initiated by activating the lactol with a Lewis acid to form an oxocarbenium ion, could be followed by an intramolecular attack from the butenyl chain's double bond. This would lead to the formation of a new carbocycle fused to the original tetrahydrofuran ring. beilstein-journals.org Such cascade reactions are powerful tools for rapidly building molecular complexity from simple precursors. nih.gov
Furthermore, the butenyl side chain is a perfect substrate for ring-closing metathesis (RCM). By introducing another olefinic group into the molecule, for example, by reacting the lactol with an alkenyl metal reagent, a subsequent RCM reaction could forge a spirocyclic system where the new ring is joined at the C2 position of the tetrahydrofuran. beilstein-journals.org Spirocycles are important structural motifs found in various natural products and pharmacologically active compounds. nih.govbeilstein-journals.org
Table 2: Potential Cyclization Strategies
| Reaction Type | Functional Groups Involved | Resulting System |
|---|---|---|
| Intramolecular Prins Cyclization | Lactol (as oxocarbenium ion) & Alkene | Fused Polycyclic System |
| Ring-Closing Metathesis (RCM) | Butenyl chain & a second alkene | Spirocyclic System |
| Intramolecular Diels-Alder | Butenyl chain (as diene) & Dienophile | Fused Polycyclic System |
Precursor for Advanced Organic Materials and Chemical Probes
The chemical functionalities of this compound also lend themselves to applications in materials science and chemical biology. The terminal alkene is amenable to polymerization reactions, such as radical polymerization or ring-opening metathesis polymerization (ROMP), potentially leading to novel polymers with tetrahydrofuran units pendant to the main chain. Such polymers could exhibit unique physical properties or be used as biocompatible materials. The incorporation of the furan motif, derived from renewable resources, is a key strategy in developing sustainable bio-based polymers. researchgate.net
Moreover, this compound can serve as a precursor for synthesizing specialized chemical probes. The tetrahydrofuran core can act as a scaffold, while the butenyl chain can be functionalized via reactions like thiol-ene "click" chemistry to attach fluorophores, biotin tags, or other reporter groups. The lactol end can be used to link the probe to a targeting moiety. Such probes are invaluable tools for studying biological processes and for applications in diagnostics. While specific probes from this exact precursor are not yet reported, the synthesis of complex ligands and polymer precursors from similarly functionalized building blocks is a well-established field. nih.gov
Analytical Techniques in the Study of 5 but 3 En 1 Yl Tetrahydrofuran 2 Ol Chemistry
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 5-(but-3-en-1-yl)tetrahydrofuran-2-ol in solution. A variety of advanced NMR experiments are used to assign the signals of all proton (¹H) and carbon (¹³C) atoms and to determine the compound's relative stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the tetrahydrofuran (B95107) ring, the butenyl side chain, and the hydroxyl group. The anomeric proton at the C2 position is particularly diagnostic, often appearing as a distinct signal whose multiplicity reveals coupling to adjacent protons.
Two-dimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the tetrahydrofuran ring and along the butenyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting the butenyl side chain to the tetrahydrofuran core.
NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the relative stereochemistry. It detects protons that are close in space, regardless of whether they are connected through bonds. For instance, NOE correlations between the proton at C2 and the proton at C5 can establish their cis or trans relationship.
The conformational flexibility of the five-membered tetrahydrofuran ring, which undergoes pseudorotation, can be studied by analyzing coupling constants and through variable-temperature NMR experiments. researchgate.net Isotopic labeling, such as the selective incorporation of ¹³C, can simplify complex spectra and provide more precise data on coupling constants, aiding in detailed conformational analysis. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydrofuran-2-ol Moiety
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| Ring | ||||
| H-2 | 4.8 - 5.2 | 98 - 102 | H-3 | C-3, C-5 |
| H-3 | 1.9 - 2.2 | 35 - 40 | H-2, H-4 | C-2, C-4, C-5 |
| H-4 | 1.8 - 2.1 | 25 - 30 | H-3, H-5 | C-2, C-3, C-5 |
| H-5 | 3.9 - 4.3 | 70 - 75 | H-4, H-1' | C-1', C-4 |
| Side Chain | ||||
| H-1' | 1.5 - 1.7 | 30 - 35 | H-5, H-2' | C-5, C-2', C-3' |
| H-2' | 2.0 - 2.3 | 28 - 32 | H-1', H-3' | C-1', C-3', C-4' |
| H-3' | 5.7 - 5.9 | 135 - 140 | H-2', H-4' | C-1', C-2' |
| H-4' | 4.9 - 5.1 | 115 - 120 | H-3' | C-2' |
Note: Data are typical ranges and will vary based on stereochemistry, solvent, and other substituents.
Spectroscopic Methods for Mechanistic Interrogation
Understanding the reaction mechanisms for the formation of this compound is critical for optimizing synthesis and minimizing byproducts. irma-international.org Spectroscopic methods are key tools for identifying transient intermediates and elucidating reaction pathways. irma-international.orgresearchgate.net For instance, the acid-catalyzed cyclization of a corresponding unsaturated diol is a common route to such tetrahydrofuran structures.
In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the functional group transformations in real-time. For example, during a cyclization reaction, the disappearance of a carbonyl stretch (if starting from an aldehyde/ketone) and the appearance of ether C-O stretches can be tracked.
UV-Visible Spectroscopy: If any of the reactants, intermediates, or products contain a chromophore, UV-Vis spectroscopy can be used to monitor their concentration changes over time, providing kinetic data for the reaction.
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or other soft ionization techniques can be used to detect and identify reaction intermediates, even those that are short-lived. By coupling MS to a liquid chromatography system (LC-MS), one can separate and identify various species present in the reaction mixture.
Kinetic studies, which combine spectroscopic monitoring with systematic variations in reaction conditions (e.g., temperature, catalyst concentration), provide quantitative data to build a comprehensive model of the reaction mechanism. researchgate.net
Table 2: Application of Spectroscopic Methods in Mechanistic Studies
| Technique | Information Provided | Application Example |
| In-situ FT-IR | Real-time functional group analysis | Monitoring the disappearance of hydroxyl bands and appearance of C-O-C ether bands during cyclization. |
| NMR Spectroscopy | Structural information on intermediates and products | Identifying the structure of stable intermediates; determining reaction kinetics by integrating signals over time. |
| Mass Spectrometry | Detection and identification of intermediates and byproducts | Using ESI-MS to detect a protonated precursor or a carbocation intermediate in an acid-catalyzed cyclization. |
| UV-Vis Spectroscopy | Quantitative concentration changes for chromophoric species | Measuring the rate of formation of a conjugated byproduct to understand side-reaction pathways. |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatography is indispensable for both analyzing the progress of reactions that produce this compound and for isolating the final product in high purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate over time, one can visualize the consumption of starting materials and the formation of the product and any byproducts.
Gas Chromatography (GC): For volatile compounds like many tetrahydrofuran derivatives, GC is an excellent tool for quantitative analysis. It provides information on the purity of the product and the relative amounts of different isomers. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of each component in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. Reversed-phase HPLC is commonly used to assess the purity of the final compound. For separating stereoisomers (enantiomers or diastereomers), chiral HPLC, which uses a chiral stationary phase, is the method of choice.
Flash Column Chromatography: This is the standard laboratory technique for purifying multigram quantities of organic compounds. Based on the separation principles of TLC, a suitable solvent system is used to elute the crude reaction mixture through a column of silica gel or alumina, separating this compound from unreacted starting materials and byproducts.
Table 3: Comparison of Chromatographic Techniques
| Technique | Primary Use | Principle | Advantages | Limitations |
| TLC | Reaction Monitoring | Adsorption | Fast, inexpensive, simple equipment | Qualitative, low resolution |
| GC | Purity Analysis, Isomer Ratio | Partitioning (Volatility) | High resolution, quantitative, can be coupled to MS | Requires volatile and thermally stable compounds |
| HPLC | Purity Analysis, Purification | Adsorption/Partitioning | High resolution, quantitative, applicable to non-volatile compounds | More expensive, larger solvent consumption |
| Chiral HPLC | Stereoisomer Separation | Chiral Recognition | Resolves enantiomers and diastereomers | Column can be expensive, method development required |
| Flash Column | Preparative Purification | Adsorption | High capacity, relatively fast for purification | Lower resolution than HPLC, larger solvent consumption |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. nih.goved.ac.uk It provides an unambiguous three-dimensional structure of the molecule as it exists in the solid state. nih.gov
To perform this analysis, a high-quality single crystal of this compound, or a suitable crystalline derivative, must be prepared. nih.gov The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to calculate the positions of each atom in the molecule. This analysis yields precise bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation.
For determining absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. soton.ac.uk When the crystal contains an atom heavy enough to cause significant anomalous scattering (e.g., bromine, or sometimes even sulfur or silicon), the diffraction data can be used to reliably determine the absolute structure, often expressed through the Flack parameter. soton.ac.uk This allows for the confident assignment of R/S configurations to all stereocenters in the molecule.
Table 4: Information Obtained from X-ray Crystallography
| Parameter | Description | Significance |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Provides basic crystallographic information (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Indicates the presence or absence of inversion symmetry. Chiral molecules crystallize in non-centrosymmetric space groups. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. | Defines the complete 3D structure, including bond lengths and angles. |
| Conformation | The specific spatial arrangement of atoms (e.g., ring pucker, side chain orientation). | Reveals the preferred solid-state conformation of the molecule. |
| Absolute Configuration | The unambiguous R/S assignment of all chiral centers. | Determined via anomalous dispersion; provides the true stereochemical identity of the enantiomer. |
Future Directions and Emerging Research Challenges for Tetrahydrofuran 2 Ol Chemistry
Development of Novel Sustainable Synthetic Routes
The imperative for green chemistry is driving research towards the development of sustainable methods for synthesizing complex molecules like 5-(but-3-en-1-yl)tetrahydrofuran-2-ol. A key focus is the utilization of renewable biomass as a starting material.
Key Research Thrusts:
Biomass Conversion: L-Arabinose, a pentose sugar available from waste products of the sugar beet industry, can be selectively dehydrated to form chiral tetrahydrofuran (B95107) structures. This strategy, which avoids the need for extensive protecting groups, could be adapted to generate precursors for substituted tetrahydrofuran-2-ols.
Catalytic Cycloetherification: Modern catalytic methods offer sustainable alternatives to traditional stoichiometric reagents. For instance, cinchona-alkaloid-thiourea-based organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing a practical route to tetrahydrofuran rings with high enantioselectivity.
Redox-Relay Heck Reaction: An efficient strategy for synthesizing substituted tetrahydrofurans involves a redox-relay Heck reaction using readily available starting materials like cis-butene-1,4-diol. This method generates cyclic hemiacetals that can serve as direct precursors to a variety of disubstituted tetrahydrofurans.
The following table summarizes emerging sustainable synthetic strategies applicable to tetrahydrofuran-2-ol systems.
| Synthetic Strategy | Starting Materials | Key Features |
| Hydrazone-based Dehydration | Pentoses (e.g., L-Arabinose) | Utilizes renewable biomass; avoids protecting groups; multi-gram scale. |
| Asymmetric Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | Organocatalytic; high enantioselectivity; low catalyst loadings. |
| Redox-Relay Heck Reaction | cis-Butene-1,4-diol | Operationally simple; generates cyclic hemiacetal precursors. |
| Intramolecular Hydroalkoxylation | Unactivated Alkynes | Transition-metal-free; high diastereoselectivity. |
Exploration of Underutilized Reactivity of the Cyclic Hemiacetal Moiety
The cyclic hemiacetal group in this compound is the molecule's central functional group, yet its reactivity remains underexplored. This moiety exists in equilibrium with its open-chain tautomer, a 5-hydroxy-aldehyde. This equilibrium is fundamental to its chemical behavior.
Key Concepts:
Tautomeric Equilibrium: In solution, cyclic hemiacetals are in a dynamic equilibrium with the parent hydroxy-aldehyde or ketone. While five- and six-membered rings are generally favored and more stable than their acyclic counterparts, this equilibrium allows the molecule to exhibit reactivity characteristic of both the cyclic and open-chain forms.
Reactions as an Aldehyde: Due to the equilibrium, cyclic hemiacetals can undergo reactions typical of aldehydes. For example, they can be readily reduced by agents like sodium borohydride (NaBH₄) to the corresponding diol.
Reactions as an Acetal Precursor: The hemiacetal can react with a second equivalent of an alcohol under acidic conditions to form a stable acetal. This transformation is useful for protecting the carbonyl group, as acetals are stable in neutral to strongly basic environments.
Future research will likely focus on leveraging this dual reactivity. For the specific case of this compound, the interplay between the hemiacetal and the terminal alkene offers opportunities for complex tandem reactions, such as intramolecular cyclizations or additions initiated by the ring-opening to the aldehyde.
Advancements in Asymmetric Catalysis for Tetrahydrofuran Systems
Achiral synthesis of substituted tetrahydrofurans often results in a mixture of stereoisomers. Asymmetric catalysis is crucial for controlling the three-dimensional structure, which is paramount for applications in medicinal chemistry and materials science where the tetrahydrofuran scaffold is a privileged structure.
Significant progress has been made in the enantioselective synthesis of highly substituted tetrahydrofurans. These methods could be adapted to control the stereocenters in compounds like this compound.
Emerging Catalytic Systems:
| Catalytic System | Reaction Type | Key Advantages |
| Organocatalysis | Double Michael Addition | Employs tandem iminium-enamine catalysis to yield 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diasteroselectivity. |
| Relay Catalysis (Rh(II)/Ru(II)) | Asymmetric Coupling | Integrates two compatible catalysts for coupling cinnamyl chlorides with diazo esters, generating complex tetrahydrofurans with high enantioselectivity. |
| Brønsted Base Catalysis | (3+2) Annulation | Catalyzes the reaction of donor-acceptor cyclopropanes with aldehydes to furnish 2,3,5-substituted tetrahydrofurans in excellent yields and enantioselectivities. |
| Copper Catalysis | Henry Reaction/Iodocyclization | A one-pot sequential reaction provides access to 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). |
These advanced catalytic approaches represent the future of tetrahydrofuran synthesis, enabling precise control over molecular architecture.
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is becoming indispensable for advancing organic synthesis. For tetrahydrofuran systems, computational studies provide deep insights into structure, stability, and reactivity that are often difficult to probe experimentally.
Applications of Computational Chemistry:
Conformational Analysis: Tetrahydrofuran rings are not planar and exist in various conformations, such as the twist (C₂) and envelope (C₁) forms. Quantum chemical calculations can determine the relative energies of these conformers and predict the most stable geometries, which is essential for understanding stereoselective reactions.
Mechanism Elucidation: Computational modeling can map out the reaction pathways for the formation of tetrahydrofurans. Density Functional Theory (DFT) studies, for example, have been used to reveal that stereocontrol at a metal center is pivotal in determining the stereochemical outcome of catalytic reactions.
Understanding Intermolecular Interactions: Ab initio calculations and molecular dynamics simulations are used to study the interactions between tetrahydrofuran and other molecules, such as water. These studies have shown that while hydrogen bonds between the ether oxygen of THF and water are relatively weak, THF can facilitate the organization of water molecules into cage-like structures. This knowledge is critical for designing reactions in aqueous media and understanding the compound's behavior in biological systems.
The integration of these computational tools with experimental validation accelerates the development of new synthetic routes and catalysts by allowing for a more rational design process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(But-3-en-1-yl)tetrahydrofuran-2-ol?
- Methodological Answer : The compound is typically synthesized via ring-opening alkylation of tetrahydrofuran derivatives. For example:
- Step 1 : Activation of tetrahydrofuran-2-ol using Lewis acids (e.g., BF₃·Et₂O) to generate an oxonium intermediate.
- Step 2 : Reaction with but-3-en-1-yl Grignard or organozinc reagents for alkylation.
- Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| BF₃·Et₂O | Catalyst | Anhydrous, 0–25°C |
| But-3-en-1-ylMgBr | Alkylating agent | Tetrahydrofuran solvent, reflux |
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies vinyl protons (δ 5.0–5.8 ppm, multiplet) and hydroxyl groups (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms tetrahydrofuran ring carbons (δ 70–80 ppm) and alkene carbons (δ 115–125 ppm).
- IR Spectroscopy : O–H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₂O₂ (e.g., 140.1).
- X-ray Crystallography : Resolves stereochemistry and confirms regioselectivity in crystalline form .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysts like Jacobsen’s Mn(salen) to induce enantioselectivity during alkylation.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee).
- Example : >90% ee achieved using (R)-BINOL-derived catalysts in THF at -20°C .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Reaction Engineering : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- Solvent Selection : Replace THF with 2-MeTHF (renewable, higher boiling point) to improve scalability.
- Byproduct Analysis : GC-MS monitors side products (e.g., dimerization of but-3-en-1-yl groups); additives like TEMPO suppress radical pathways.
- Case Study : Pilot-scale runs achieved 75% yield (vs. 50% in batch) using flow chemistry .
Q. How does computational modeling predict biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates reaction pathways (e.g., activation energy for ring-opening).
- Molecular Docking : Screens against protein targets (e.g., cytochrome P450) to predict metabolic stability.
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (-0.3), suggesting moderate lipophilicity for cellular uptake.
- Validation : Correlate DFT-predicted reactivities with experimental kinetic data (R² > 0.85) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
